7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Description
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, also known as FDHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a synthetic derivative of quinoline and has been extensively studied for its unique properties.
Scientific Research Applications
Biomass Conversion to Furan Derivatives
The compound 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives hold potential in transforming plant biomass into valuable chemicals. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are versatile reagents that can be produced from hexose carbohydrates and lignocellulose found in plant biomass. The adoption of HMF and its derivatives could significantly replace non-renewable hydrocarbon sources (oil, natural gas, coal) in the chemical industry, thereby offering a sustainable alternative for producing polymers, fuels, and other functional materials (Chernyshev et al., 2017).
Sustainable Access to New Generation Polymers
The exploration of furan derivatives extends to the development of sustainable polymers and materials. The derivatives of HMF, including furandicarboxylic acid and others, are being considered as major sources of carbon and hydrogen, pivotal for the chemistry of the 21st century. This approach aligns with global efforts to seek renewable resources for polymer production, reducing dependency on finite resources (Chernyshev et al., 2017).
Significance in Health and Medicine
Antioxidant and Anti-inflammatory Activities
Furan derivatives are reported to exhibit health-promoting properties, including antioxidant and anti-inflammatory activities. They are found in various natural sources such as plants, algae, and fish. The potential health benefits, however, need to be weighed against any toxicological effects, as the complete biological impact of these compounds is still under research (Xu et al., 2017).
Role in CNS Drug Synthesis
The compound's structure suggests potential for synthesizing drugs acting on the Central Nervous System (CNS). Functional chemical groups like furan are identified as lead molecules for synthesizing compounds with CNS activity. This paves the way for developing new therapeutic agents for CNS disorders, given the intricate interaction of furan derivatives with biological systems (Saganuwan, 2017).
properties
IUPAC Name |
7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFGVFESDDKSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
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